molecular formula C9H20N2O B1607999 1-(4-Methoxybutyl)piperazine CAS No. 496808-02-7

1-(4-Methoxybutyl)piperazine

Cat. No. B1607999
CAS RN: 496808-02-7
M. Wt: 172.27 g/mol
InChI Key: RCUHJBWDIITPIC-UHFFFAOYSA-N
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Description

1-(4-Methoxybutyl)piperazine (4-MBP) is a cyclic amine compound with a molecular formula of C7H15N. It is a derivative of piperazine and is used in a variety of applications, including pharmaceuticals, agrochemicals, and chemical synthesis. 4-MBP has been studied for its potential therapeutic effects, as well as its ability to act as a ligand for various proteins.

Scientific Research Applications

Therapeutic Uses of Piperazine Derivatives

Piperazine, a six-membered nitrogen-containing heterocycle, is foundational in the rational design of a myriad of drugs with varied therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus have been shown to significantly alter the medicinal potential of the resulting molecules. This versatility underscores the importance of piperazine derivatives in drug discovery, offering a flexible building block for developing drug-like elements for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have been reported to exhibit potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications: Nanofiltration Membranes

A new class of piperazine (PIP)-based nanofiltration (NF) membranes featuring a crumpled polyamide layer has emerged as a promising technology for environmental applications, including water softening, purification, wastewater treatment, and water reuse. These membranes, developed through innovative fabrication methods, offer improved separation performance, water permeance, selectivity, and antifouling characteristics. The review provides a comprehensive analysis of the mechanisms, performances, and applications of these NF membranes, identifying future research opportunities for high-performance membrane development (Shao et al., 2022).

properties

IUPAC Name

1-(4-methoxybutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHJBWDIITPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371556
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

496808-02-7
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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